6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Description
6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a triazolopyridine core substituted with a 3-nitrophenyl group at the 6-position and a carboxylic acid moiety at the 8-position.
Properties
Molecular Formula |
C13H8N4O4 |
|---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
6-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C13H8N4O4/c18-13(19)11-5-9(6-16-12(11)14-7-15-16)8-2-1-3-10(4-8)17(20)21/h1-7H,(H,18,19) |
InChI Key |
HRABBOHFJARCMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C(=NC=N3)C(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .
Industrial Production Methods: Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and can be adapted for large-scale production, ensuring good functional group tolerance and high yields .
Chemical Reactions Analysis
Types of Reactions: 6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazolopyridines depending on the nucleophile used.
Scientific Research Applications
6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in material sciences for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active site of these enzymes, preventing their activity and thereby modulating the signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Triazolopyridine Carboxylic Acid Derivatives
*Calculated properties based on analogs.
Key Observations:
- The nitro group’s strong EWG effect may reduce aqueous solubility compared to hydroxyl-substituted analogs .
- Hydrogen Bonding: The 2-hydroxyphenyl analog () exhibits hydrogen-bonding capability, which improves solubility in polar solvents like DMSO or ethanol, unlike the nitro or cyano derivatives .
- Reactivity: Bromo-substituted derivatives () are valuable intermediates for Suzuki-Miyaura cross-coupling reactions, whereas nitro groups may participate in reduction or nucleophilic substitution reactions .
Biological Activity
6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound characterized by a unique combination of a triazole ring fused with a pyridine structure, a carboxylic acid group, and a nitrophenyl substituent. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits notable antimicrobial properties . In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anti-inflammatory Activity
Research has shown that this compound also possesses anti-inflammatory activity . In animal models, it has been observed to reduce inflammation markers significantly. The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Potential
A significant area of research focuses on the anticancer potential of this compound. Studies indicate that it may selectively inhibit cancer cell proliferation. For instance, in assays involving various cancer cell lines (e.g., breast cancer and leukemia), the compound demonstrated cytotoxic effects with IC50 values in the low micromolar range.
The biological activities are thought to stem from the compound's ability to interact with specific biological targets:
- Kinase Inhibition : Similar compounds have shown promise as kinase inhibitors. For example, related triazolo-pyridine derivatives have demonstrated selective inhibition of TGF-β receptor kinases (ALK5), which could be relevant for cancer therapy .
- Reactive Oxygen Species (ROS) Modulation : The nitrophenyl group may influence oxidative stress pathways, contributing to its anticancer and anti-inflammatory effects.
Structure-Activity Relationship (SAR)
The unique structural features of this compound enhance its biological activity compared to similar compounds lacking these functionalities. A comparative analysis is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Triazole ring with nitrophenyl group | Antimicrobial, Anti-inflammatory, Anticancer |
| 5-(4-Nitrophenyl)-[1,2,4]triazole | Triazole ring with nitrophenyl group | Antimicrobial |
| 7-Amino-[1,2,4]triazolo[1,5-a]pyridine | Amino group substitution | Anticancer |
| 3-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine | Chlorophenyl substitution | Anti-inflammatory |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In vitro Cytotoxicity Study : A study assessed the cytotoxic effects on human cancer cell lines using MTT assays. Results indicated that concentrations above 10 µM significantly reduced cell viability.
- In vivo Anti-inflammatory Study : An animal model was used to evaluate the anti-inflammatory effects by administering the compound post-induction of inflammation via carrageenan injection. Results showed a marked reduction in paw edema compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
